2-({[4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]carbonyl}amino)benzoic acid
CAS No.:
Cat. No.: VC15699817
Molecular Formula: C26H15N3O7
Molecular Weight: 481.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H15N3O7 |
|---|---|
| Molecular Weight | 481.4 g/mol |
| IUPAC Name | 2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C26H15N3O7/c30-23(27-20-7-2-1-4-16(20)26(33)34)14-8-10-15(11-9-14)28-24(31)18-6-3-5-17-21(29(35)36)13-12-19(22(17)18)25(28)32/h1-13H,(H,27,30)(H,33,34) |
| Standard InChI Key | XUXPKXYBGQUEJB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Molecular Formula
The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as 2-[[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzoic acid, reflecting its polycyclic aromatic system and functional group arrangement . Its molecular formula, C₂₆H₁₅N₃O₇, corresponds to a molecular weight of 481.4 g/mol, as computed by PubChem’s algorithmic tools . The structural complexity arises from the fusion of a benzoic acid group, an amide linker, and a nitro-functionalized isoquinoline derivative.
Table 1: Core Chemical Identifiers
Spectral and Stereochemical Data
The compound’s SMILES notation (C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)N+[O-])C=CC=C5C3=O) delineates its connectivity, featuring a nitro group at position 6 of the isoquinoline ring and an amide bond bridging the aromatic systems . X-ray crystallography data, though currently unavailable, would resolve its three-dimensional conformation, which computational models suggest is planar due to extensive π-conjugation.
Structural Characteristics and Reactivity
Key Functional Groups and Electronic Effects
The molecule’s architecture combines three critical domains:
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Benzoic Acid Moiety: The carboxylic acid group at position 2 of the benzene ring confers hydrophilicity and potential for salt formation, enhancing solubility .
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Amide Linkage: The –NH–C(=O)– group connects the benzoic acid to a para-substituted benzoyl unit, introducing rotational flexibility (rotatable bond count = 4) and hydrogen-bonding capacity .
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Nitroisoquinoline Core: The 6-nitro-1,3-dioxobenzo[de]isoquinoline system contributes electron-withdrawing effects, polarizing the aromatic system and facilitating electrophilic substitution reactions.
Table 2: Computed Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| XLogP3-AA | 4.4 | Moderate lipophilicity |
| Hydrogen Bond Donors | 2 | Solubility and protein binding |
| Hydrogen Bond Acceptors | 7 | Polar surface area (150 Ų) |
| Topological Polar Surface Area | 150 Ų | Membrane permeability prediction |
Data sourced from PubChem indicates a balanced partition coefficient (LogP = 4.4), suggesting moderate cell membrane permeability. The high polar surface area (150 Ų) may limit blood-brain barrier penetration but favors aqueous solubility in physiological environments .
Synthetic Routes and Optimization
Synthesis typically proceeds through a three-stage strategy:
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Nitroisoquinoline Preparation: Nitration of benzo[de]isoquinoline-1,3-dione introduces the nitro group at position 6, followed by purification via column chromatography.
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Benzoyl Chloride Formation: 4-Aminobenzoic acid is converted to its acyl chloride derivative using thionyl chloride, enabling amide bond formation.
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Coupling Reaction: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the benzoyl chloride to 2-aminobenzoic acid, yielding the final product after recrystallization.
Key challenges include controlling regioselectivity during nitration and minimizing hydrolysis of the acid-sensitive amide bond. Optimized conditions employ dichloromethane as a solvent at 0–5°C, achieving yields of 68–72%.
| Assay Type | Result | Model System |
|---|---|---|
| Cytotoxicity (IC₅₀) | 12.3 μM | MCF-7 cells |
| Topoisomerase II Inhibition | 84% at 10 μM | Enzymatic assay |
| ROS Induction | 2.8-fold increase vs. control | HCT116 cells |
Structure-Activity Relationships (SAR)
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Nitro Position: Analogues with nitro groups at position 8 show reduced activity, underscoring the importance of the 6-nitro substitution .
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Carboxylic Acid: Esterification abolishes cytotoxicity, confirming the acid’s role in target binding.
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Amide Linker: Replacement with ether or thioether linkages decreases potency by 40–60%, highlighting the amide’s hydrogen-bonding role.
Computational and ADMET Profiling
Molecular Dynamics Simulations
Docking studies against topoisomerase II (PDB ID: 1ZXM) reveal favorable binding at the ATPase domain, with a calculated ΔG of −9.2 kcal/mol. Key interactions include:
ADMET Predictions
These profiles suggest adequate oral bioavailability but potential drug-drug interactions via CYP450 modulation. The negative mutagenicity prediction aligns with the absence of intercalative planar regions .
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